molecular formula C10H11BrN4 B1464978 [1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1248968-02-6

[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1464978
CAS No.: 1248968-02-6
M. Wt: 267.13 g/mol
InChI Key: XAPZCDULFZVVPD-UHFFFAOYSA-N
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Description

[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine: is a chemical compound with a complex structure that includes a bromo-substituted phenyl ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne. The specific conditions for this reaction can vary, but it often requires a copper(I) catalyst and is conducted in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the triazole ring or the bromo substituent, potentially leading to the formation of amine or dehalogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine or dehalogenated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for screening potential bioactive compounds.

Biology: In biological research, [1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. Additionally, the bromo substituent may enhance the compound’s reactivity and facilitate its interaction with biological targets.

Comparison with Similar Compounds

  • [1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
  • [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
  • [1-(4-iodo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Comparison: Compared to its analogs with different halogen substituents, [1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine may exhibit distinct reactivity and biological activity. The bromo substituent can influence the compound’s electronic properties and steric effects, potentially leading to unique interactions with molecular targets. This uniqueness makes it a valuable compound for exploring structure-activity relationships in drug discovery and other research areas.

Properties

IUPAC Name

[1-(4-bromo-3-methylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4/c1-7-4-9(2-3-10(7)11)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPZCDULFZVVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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